Octadienoic acid
Overview
Description
Octadienoic acid is an organic compound with the molecular formula C8H12O2. It is a type of dienoic acid, meaning it contains two double bonds within its carbon chain. This compound is known for its various isomers, such as (2E,4E)-2,4-octadienoic acid and (5E)-5,7-octadienoic acid . These isomers exhibit different chemical properties and reactivities due to the positions of their double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadienoic acids can be synthesized through several methods. One common approach involves the reaction of butadiene with 3-butenoic acid in the presence of complex catalysts such as rhodium or nickel. This reaction typically occurs under an inert atmosphere at temperatures ranging from 60°C to 140°C . Another method involves the selective two-step oxidation of commercially available geraniol or nerol using the Dess-Martin oxidant and Pinnick oxidation .
Industrial Production Methods
Industrial production of octadienoic acids often relies on catalytic processes. For instance, the reaction of butadiene with 3-butenoic acid in the presence of rhodium or nickel catalysts is a scalable method used in industrial settings . These processes are designed to maximize yield and efficiency while maintaining the desired chemical properties of the product.
Chemical Reactions Analysis
Types of Reactions
Octadienoic acid undergoes various chemical reactions, including:
Oxidation: Octadienoic acids can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert octadienoic acids into saturated or partially saturated acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxyacetic acid and Dess-Martin periodinane.
Reduction: Hydrogenation using palladium or nickel catalysts is a typical method for reducing octadienoic acids.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated octanoic acids.
Substitution: Halogenated or alkylated octadienoic acids.
Scientific Research Applications
Octadienoic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octadienoic acid varies depending on its specific application. In biological systems, it can interact with cellular membranes and enzymes, leading to various physiological effects. For example, certain derivatives of this compound have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . These interactions highlight the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
Octadienoic acid can be compared with other dienoic acids and related compounds:
Similar Compounds: 5,7-octadienoic acid, 9-oxo-(10E,12E)-octadecadienoic acid, and 13-oxo-9Z,11E-octadecadienoic acid .
Uniqueness: this compound’s unique double bond positions and reactivity make it distinct from other dienoic acids. Its ability to undergo various chemical transformations and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
(2E,4E)-octa-2,4-dienoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGIOJSVUOCUMC-YTXTXJHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346940 | |
Record name | (2E,4E)-2,4-Octadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83615-26-3, 22329-75-5 | |
Record name | Octadienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,4E)-2,4-Octadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCTADIENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8D1P4247 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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